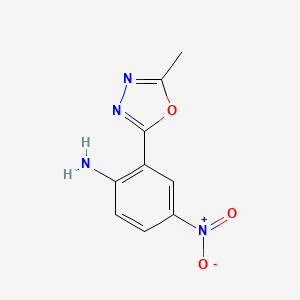
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both an oxadiazole ring and a nitroaniline group in its structure makes it a compound of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline can undergo several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide, methanol as a solvent.
Cyclization: Various organic solvents and catalysts depending on the desired product.
Major Products Formed
Reduction: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-aminoaniline.
Substitution: Various substituted aniline derivatives.
Cyclization: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- 5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- 5-Methyl-2-furyl)(pyridin-3-yl)methanol
Uniqueness
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is unique due to the presence of both an oxadiazole ring and a nitroaniline group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
37536-74-6 |
|---|---|
Fórmula molecular |
C9H8N4O3 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C9H8N4O3/c1-5-11-12-9(16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,10H2,1H3 |
Clave InChI |
CUOFNKHPHGEIMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


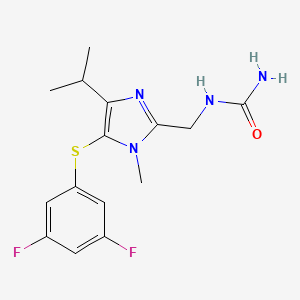
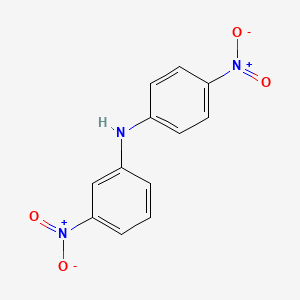
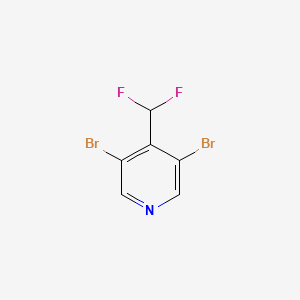
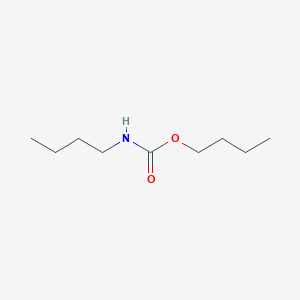
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
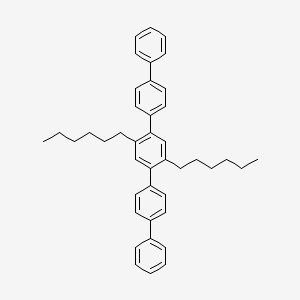

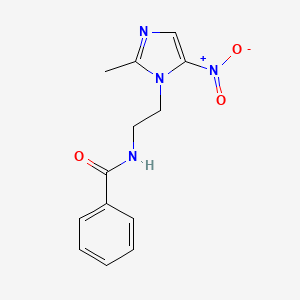
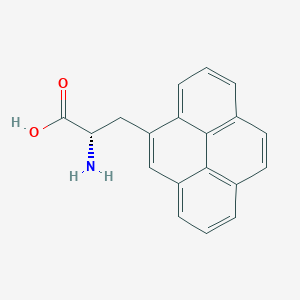
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
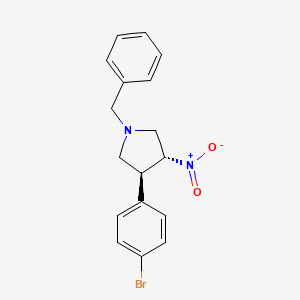
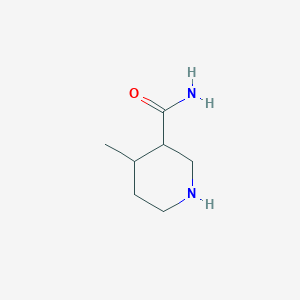
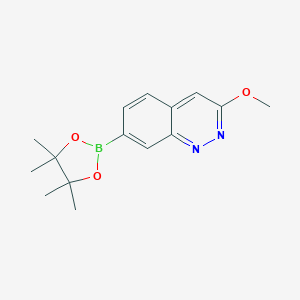
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)
